molecular formula C17H18FN3 B049177 Nerispirdine CAS No. 119229-65-1

Nerispirdine

Cat. No. B049177
M. Wt: 283.34 g/mol
InChI Key: BTDHTARYCBHHPJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Nerispirdine has a molecular formula of C17H18FN3 . Its average weight is 283.35 and its monoisotopic mass is 283.148475755 . The compound belongs to the class of organic compounds known as 3-methylindoles .


Physical And Chemical Properties Analysis

Nerispirdine has a molecular formula of C17H18FN3 . Its average weight is 283.35 and its monoisotopic mass is 283.148475755 . The compound belongs to the class of organic compounds known as 3-methylindoles .

Relevant Papers One relevant paper is a clinical trial (NCT00811902) that assessed the activity of Nerispirdine in improving the ability to walk in patients with multiple sclerosis . The safety and tolerance of Nerispirdine were also evaluated in this study .

Scientific Research Applications

  • Neuronal Conduction and Na+ Channel Inhibition : Nerispirdine has been identified as a substance that can enhance neuronal conduction and inhibit neuronal sodium (Na+) channels. This property may explain its lack of proconvulsant activity, indicating its potential use in neurological conditions without the risk of inducing seizures (Smith et al., 2009).

  • Retinopathy in Impaired Fasting Glucose : Research has investigated the use of Nerispirdine in delaying the development of retinopathy in subjects with impaired fasting glucose, a condition often preceding diabetes. This suggests its potential in managing early stages of diabetes-related complications (Tyrberg et al., 2008).

Relatedly, Latrepirdine, a compound similar to Nerispirdine, has been extensively studied for its neuroprotective effects and potential therapeutic applications:

  • Neurodegenerative Disorders : Latrepirdine, known as Dimebon, has shown potential therapeutic applications in treating neurodegenerative disorders. It has been studied for its benefits in anti-aging, depression, anxiety, and ischemia (Ustyugov et al., 2015).

  • Alzheimer's Disease : Studies have demonstrated that Latrepirdine improves cognition and arrests the progression of neuropathology in Alzheimer's disease models, suggesting significant therapeutic benefits for such neurodegenerative diseases (Steele et al., 2013).

  • Neuroprotective Effects : Research indicates that Latrepirdine has a protective effect against neurotoxic changes, increasing neuron survival and reducing mitochondrial instability in subjects with Alzheimer's disease (Sabbagh & Berk, 2010).

  • AMPK Activation and Neuronal Excitability : Latrepirdine is also identified as a potent activator of AMP-activated protein kinase (AMPK) and reduces neuronal excitability. This activity may contribute to its neurocognitive-enhancing properties (Weisová et al., 2013).

  • Amyloid-β Aggregation and Toxicity : The effects of Latrepirdine on amyloid-β aggregation and toxicity have been studied. It was found that its neuroprotective effects are independent of its ability to modulate amyloid-β aggregation, suggesting other mechanisms of neuroprotection (Porter et al., 2016).

properties

IUPAC Name

N-(3-fluoropyridin-4-yl)-3-methyl-N-propylindol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3/c1-3-10-20(17-8-9-19-11-15(17)18)21-12-13(2)14-6-4-5-7-16(14)21/h4-9,11-12H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDHTARYCBHHPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=C(C=NC=C1)F)N2C=C(C3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

119229-64-0 (mono-HCl)
Record name Nerispirdine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119229651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20152353
Record name Nerispirdine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nerispirdine

CAS RN

119229-65-1
Record name Nerispirdine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119229651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nerispirdine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12714
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nerispirdine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NERISPIRDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7M7YWO6CG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
C Smith, S Kongsamut, H Wang, J Ji… - Clinical and …, 2009 - Wiley Online Library
… compared the effects of 4‐AP and nerispirdine on the cloned human K + channels … nerispirdine can also inhibit neuronal Na + channels, a mechanism that may explain why nerispirdine …
Number of citations: 10 onlinelibrary.wiley.com
J Schofield, V Derdau, J Atzrodt, P Zane, Z Guo… - Bioorganic & Medicinal …, 2015 - Elsevier
Replacing hydrogen with deuterium as a means of altering ADME properties of drug molecules has recently enjoyed a renaissance, such that at least two deuterated chemical entities …
Number of citations: 17 www.sciencedirect.com
H Panitch, A Applebee - Expert opinion on pharmacotherapy, 2011 - Taylor & Francis
… Nerispirdine underwent Phase II trials in patients with MS for the outcome of improvement in … after data on nerispirdine did not support progression to Phase III trials Citation[101]. …
Number of citations: 24 www.tandfonline.com
I Tarnawa, H Bolcskei, P Kocsis - Recent Patents on CNS Drug …, 2007 - ingentaconnect.com
Voltage gated sodium channels play important roles both in vital physiological functions and several pathological processes of the central nervous system. Epilepsy, chronic pain, …
Number of citations: 97 www.ingentaconnect.com
J Tang, M Rodriguez - Future Neurology, 2010 - Future Medicine
… Nerispirdine, an analogue of dalfampridine, is currently under development by Sanofi-Aventis (France) [13]. A Phase II clinical trial of nerispirdine to assess its efficacy, safety and …
Number of citations: 5 www.futuremedicine.com
J Sun, X Yu, L Xue, S Li, J Li… - Technology in Cancer …, 2020 - journals.sagepub.com
TP53 mutations are the most occurred mutation in HNSCC which might affect the ion channel genes. We aim to investigate the ion channel gene alteration under TP53 mutation and …
Number of citations: 5 journals.sagepub.com
LA Sorbera, C Dulsat, E Rosa - Drugs of the Future, 2009 - access.portico.org
Multiple sclerosis (MS) is an inflammatory disorder of the brain and spinal cord in which focal lymphocytic infiltration leads to myelin and axonal damage. Although first described in the …
Number of citations: 3 access.portico.org
N Collongues, G Becker, V Jolivel… - Neurology and …, 2022 - Springer
Multiple sclerosis (MS) is a chronic inflammatory disease of the central nervous system (CNS) resulting in demyelination and neurodegeneration. The therapeutic strategy is now largely …
Number of citations: 5 link.springer.com
LM Jarvis - Chemical and Engineering News, 2009 - cendev.acs.org
IT WAS A SMALL INCIDENT, but it hit home. On a blustery February morning in New York City, a woman on the bus offered Rick Sommers her seat. She was getting off at the next stop, …
Number of citations: 2 cendev.acs.org
W Froestl, A Pfeifer, A Muhs - Journal of Alzheimer's Disease, 2013 - content.iospress.com
Cognitive enhancers (nootropics) are drugs to treat cognition deficits in patients suffering from Alzheimer's disease, schizophrenia, stroke, attention deficit hyperactivity disorder, or aging…
Number of citations: 45 content.iospress.com

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